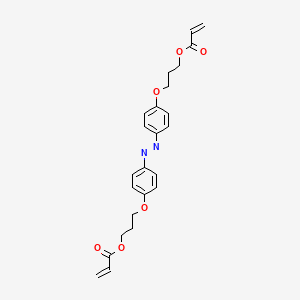
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate: is a complex organic compound known for its unique structure and versatile applications. This compound features a diazene group linked to phenylene units, which are further connected to acrylate groups via ether linkages. Its distinct molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate typically involves multi-step organic reactions. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with 3-chloropropane-1,2-diol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents can optimize the reaction efficiency and yield. Purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties. Its ability to undergo polymerization makes it valuable in materials science.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: The compound’s unique structure allows for the development of drug delivery systems and medical adhesives
Industry: Industrially, the compound is utilized in the production of coatings, adhesives, and sealants. Its reactivity with various substrates enhances the performance of these products.
Wirkmechanismus
The mechanism by which ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can form covalent bonds with nucleophiles, leading to cross-linking and polymerization. The diazene group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets include enzymes and cellular components that interact with the acrylate and diazene functionalities.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A diglycidyl ether diacrylate: Similar in having acrylate groups but differs in the core structure.
Ethylene glycol dimethacrylate: Shares the acrylate functionality but has a simpler backbone.
Diethylene glycol diacrylate: Another acrylate compound with a different linker unit.
Uniqueness: ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate stands out due to its diazene and phenylene units, which impart unique redox properties and structural rigidity. These features make it particularly suitable for applications requiring high-performance materials and specific reactivity profiles.
Eigenschaften
Molekularformel |
C24H26N2O6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-[4-[[4-(3-prop-2-enoyloxypropoxy)phenyl]diazenyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C24H26N2O6/c1-3-23(27)31-17-5-15-29-21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)30-16-6-18-32-24(28)4-2/h3-4,7-14H,1-2,5-6,15-18H2 |
InChI-Schlüssel |
QIOKQRHPOAJQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




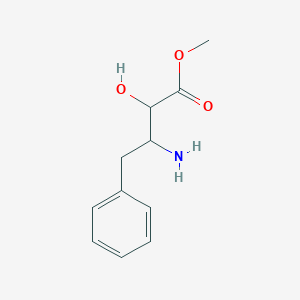
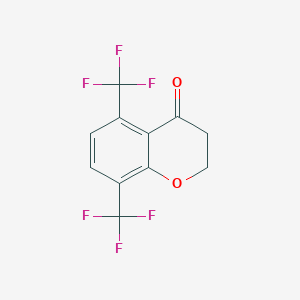
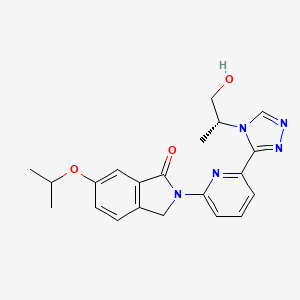
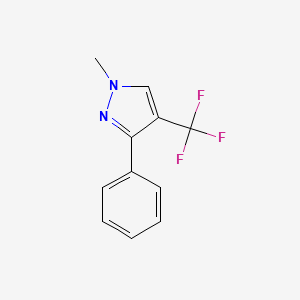

![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)

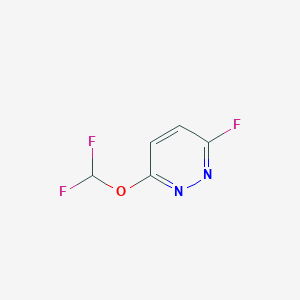


![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
